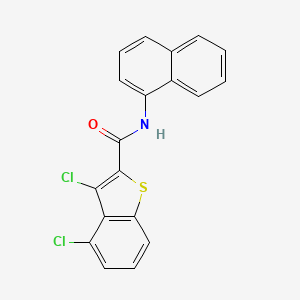

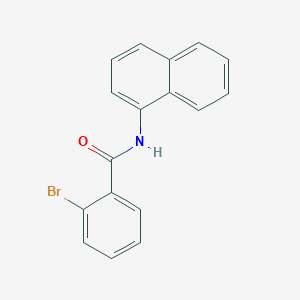

3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, substituted with dichloro groups at the 3 and 4 positions, and a naphthalen-1-yl group attached to the nitrogen atom of the carboxamide functional group

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie in Laborumgebungen beinhalten. Industrielle Prozesse integrieren oft kontinuierliche Strömungsreaktoren, automatisierte Systeme und strenge Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

3,4-Dichlor-N-(Naphthalen-1-yl)-1-benzothiophen-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können eingesetzt werden, um die funktionellen Gruppen zu modifizieren, was möglicherweise zu verschiedenen Analoga führt.

Substitution: Die Dichlor-Gruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können unter geeigneten Bedingungen verwendet werden, um die Substitution zu erreichen.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Amin-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

3,4-Dichlor-N-(Naphthalen-1-yl)-1-benzothiophen-2-carboxamid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.

Biologie: Die Wechselwirkungen der Verbindung mit biologischen Systemen werden untersucht, um ihr Potenzial als bioaktives Molekül zu verstehen.

Medizin: Forschungen werden durchgeführt, um ihre pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen zu bewerten.

Industrie: Es wird bei der Entwicklung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3,4-Dichlor-N-(Naphthalen-1-yl)-1-benzothiophen-2-carboxamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen Kontext der Anwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different analogs.

Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s interactions with biological systems are studied to understand its potential as a bioactive molecule.

Medicine: Research is conducted to evaluate its pharmacological properties and potential therapeutic applications.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Dichlor-N-(Naphthalen-1-yl)benzamid: Teilt eine ähnliche Kernstruktur, aber ohne den Benzothiophen-Anteil.

3,4-Dichlor-N-(Naphthalen-1-yl)anilin: Ähnlich in der Struktur, aber mit einer Anilin-Gruppe anstelle des Carboxamids.

Einzigartigkeit

3,4-Dichlor-N-(Naphthalen-1-yl)-1-benzothiophen-2-carboxamid ist einzigartig aufgrund des Vorhandenseins sowohl des Benzothiophen-Kerns als auch der Naphthalen-1-yl-Gruppe, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination von strukturellen Merkmalen unterscheidet ihn von anderen verwandten Verbindungen und trägt zu seinen spezifischen Anwendungen und Wirkungen bei.

Eigenschaften

Molekularformel |

C19H11Cl2NOS |

|---|---|

Molekulargewicht |

372.3 g/mol |

IUPAC-Name |

3,4-dichloro-N-naphthalen-1-yl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H11Cl2NOS/c20-13-8-4-10-15-16(13)17(21)18(24-15)19(23)22-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,22,23) |

InChI-Schlüssel |

QGYFBUCTIWIGGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)

![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)

![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)

![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)

![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)

![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)

![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)